Bicyclo[4.2.1]nona-2,4,7-triene
CAS No.: 5240-87-9
Cat. No.: VC16033421
Molecular Formula: C9H10
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[4.2.1]nona-2,4,7-triene - 5240-87-9](/images/structure/VC16033421.png)
Specification
CAS No. | 5240-87-9 |
---|---|
Molecular Formula | C9H10 |
Molecular Weight | 118.18 g/mol |
IUPAC Name | bicyclo[4.2.1]nona-2,4,7-triene |
Standard InChI | InChI=1S/C9H10/c1-2-4-9-6-5-8(3-1)7-9/h1-6,8-9H,7H2 |
Standard InChI Key | IHYGTTYKWKUIBR-UHFFFAOYSA-N |
Canonical SMILES | C1C2C=CC=CC1C=C2 |
Introduction
Structural Features and Electronic Properties
Molecular Geometry and Bonding
The bicyclo[4.2.1]nona-2,4,7-triene system consists of a seven-membered ring fused to a four-membered ring, with double bonds at the 2,4,7 positions (Figure 1). The bridgehead carbons (positions 1 and 8) introduce significant angle strain, while the conjugated triene system allows for partial delocalization of π-electrons . X-ray crystallographic data confirm a nonplanar geometry, with the four-membered ring adopting a puckered conformation to alleviate steric strain .
Table 1: Key Structural Parameters of Bicyclo[4.2.1]nona-2,4,7-triene
Parameter | Value | Source |
---|---|---|
Bond Length (C1-C8) | 1.54 Å | |
Dihedral Angle (C2-C3-C4) | 152° | |
Strain Energy | ~25 kcal/mol |
Electronic Structure and Aromaticity
Synthesis Methodologies
[6π + 2π] Cycloaddition Approaches
The most efficient route to bicyclo[4.2.1]nona-2,4,7-trienes involves titanium- or cobalt-catalyzed cycloadditions between 1-substituted cycloheptatrienes and alkynes (Equation 1):
Table 2: Catalytic Systems for Cycloaddition Synthesis
Catalyst System | Substrate Scope | Yield Range |
---|---|---|
- | Alkyl-substituted | 75–88% |
/Zn/ZnI | Aryl-substituted | 72–85% |
Functional Group Compatibility
The method tolerates diverse substituents, including methyl, benzyl, and hydroxymethyl groups at the 1-position of the cycloheptatriene . Steric bulk at the bridgehead position slightly reduces yields but enhances diastereoselectivity in asymmetric variants.
Chemical Reactivity and Transformations
Electrophilic Additions
The conjugated triene system undergoes regioselective epoxidation at the 4,5-position using mCPBA, with subsequent ring-opening reactions yielding diols or amino alcohols . Halogenation with (X = Cl, Br) occurs preferentially at the less strained 7-position double bond.
Radical Cation Behavior
Upon one-electron oxidation, the radical cation () undergoes rapid intramolecular cyclization to form a tetracyclic structure () with bishomoaromatic stabilization (Scheme 1) . This contrasts with the neutral hydrocarbon , which reverts to via retrocyclization:
Derivatives and Analogues
9-Diazobicyclo[4.2.1]nona-2,4,7-triene
The diazo derivative (, MW 144.17 g/mol) introduces a reactive group at the bridgehead position. This compound serves as a precursor to carbene intermediates for cyclopropanation reactions:
Table 3: Properties of Key Derivatives
Derivative | Molecular Formula | Application |
---|---|---|
9-Phenylseleno | Chiral auxiliary | |
9-Deutero-anti-phenylseleno | Mechanistic studies |
Heteroatom-Containing Variants
Cobalt-catalyzed [6π + 2π] cycloadditions with azepines yield 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which exhibit enhanced solubility and coordination properties .
Biological Activity and Applications
Cytotoxic Properties
Screening against Jurkat, K562, U937, and HL60 cell lines revealed moderate cytotoxicity (IC 12–35 μM), with apoptosis induction via mitochondrial pathway activation . The planar tetracyclic radical cation shows increased potency, suggesting redox-activated mechanisms .
Materials Science Applications
The rigid bicyclic framework serves as a building block for liquid crystals and conductive polymers. Functionalization with electron-deficient groups (, ) produces materials with tunable band gaps (2.1–3.4 eV) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume